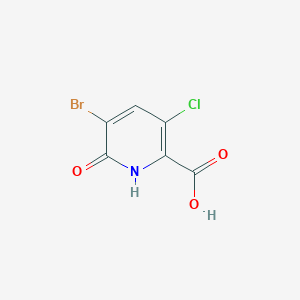
5-Bromo-3-chloro-6-hydroxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-6-hydroxypicolinic acid is a halogenated derivative of picolinic acid. It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to the pyridine ring. This compound has a molecular formula of C6H3BrClNO3 and a molecular weight of 252.45 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-6-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
Target of Action
It’s known that picolinic acid derivatives have been used as organic ligands to form metal-organic complexes .
Mode of Action
The exact mode of action of 5-Bromo-3-chloro-6-hydroxypicolinic acid is not well-documented. As a derivative of picolinic acid, it may share some of the properties of its parent compound. Picolinic acid derivatives have been known to act as chelating agents, forming complexes with various metal ions
Biochemical Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway , suggesting that derivatives of picolinic acid might also be involved in this pathway.
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined in the available literature. As a derivative of picolinic acid, it may share some of the properties of its parent compound. Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . .
Action Environment
It’s known that the compound is a white to tan crystalline solid and it’s recommended to be stored under nitrogen at 4°C These suggest that the compound’s stability and efficacy might be affected by factors such as temperature, light, and humidity
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-chloro-6-hydroxypicolinic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to bind to metal ions, forming complexes that can influence enzyme activity. For instance, it can chelate with zinc ions, potentially affecting the function of zinc-dependent enzymes. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, this compound can upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves coordination with metal ions, which can stabilize the enzyme-substrate complex or alter the enzyme’s conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained over extended periods. This stability makes it a reliable tool for long-term biochemical studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. These adverse effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to metal ion homeostasis and oxidative stress responses. It can influence the activity of enzymes involved in these pathways, such as superoxide dismutase and catalase, by modulating their metal ion cofactors. This interaction can lead to changes in metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s ability to chelate metal ions also influences its localization, as it can be directed to areas with high metal ion concentrations, such as mitochondria and the nucleus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Additionally, it can localize to the nucleus, where it may interact with transcription factors and other regulatory proteins to modulate gene expression. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-6-hydroxypicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination and chlorination of 6-hydroxypicolinic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atoms with bromine and chlorine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-6-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 5-Bromo-3-chloro-6-picolinic acid, while nucleophilic substitution of the halogen atoms can produce a variety of substituted picolinic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: The parent compound, which lacks the halogen and hydroxyl substitutions.
6-Hydroxypicolinic acid: Similar structure but without the bromine and chlorine atoms.
5-Bromo-6-hydroxypicolinic acid: Lacks the chlorine atom.
Uniqueness
5-Bromo-3-chloro-6-hydroxypicolinic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the hydroxyl group enhances its potential for forming diverse chemical derivatives and interacting with various biological targets.
Propiedades
IUPAC Name |
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-2-1-3(8)4(6(11)12)9-5(2)10/h1H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKDHGARKXZDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2486544.png)

![4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2486550.png)
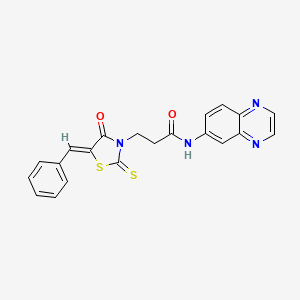
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine](/img/structure/B2486553.png)
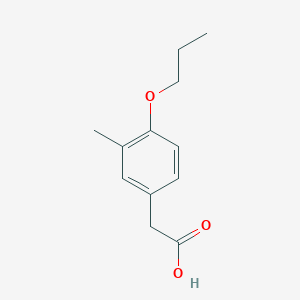
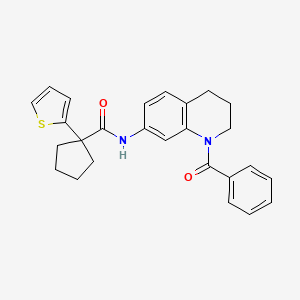
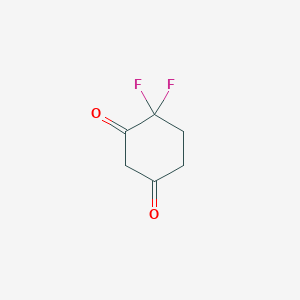
![[3-(6-Methoxypyridazin-3-yl)phenyl]methanol](/img/structure/B2486559.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide](/img/structure/B2486560.png)

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)

